

Spectroscopic Profile of Methyl 3-formylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-formylbenzoate

Cat. No.: B109038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 3-formylbenzoate**, a valuable building block in organic synthesis. The document details its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **methyl 3-formylbenzoate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.09	s	-	1H	-CHO
8.41	t	1.5	1H	Ar-H
8.21	dt	7.8, 1.4	1H	Ar-H
8.13	ddd	8.0, 2.2, 1.1	1H	Ar-H
7.69	t	7.8	1H	Ar-H
3.96	s	-	3H	-OCH ₃

Solvent: CDCl₃, Spectrometer Frequency: 200 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
191.6	-CHO
165.7	-C=O (ester)
137.0	Ar-C
134.8	Ar-CH
133.8	Ar-CH
131.2	Ar-C
129.5	Ar-CH
129.3	Ar-CH
52.5	-OCH ₃

Solvent: CDCl₃, Spectrometer Frequency: 50 MHz

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Weak	Aromatic C-H stretch
~2960	Weak	Aliphatic C-H stretch (-OCH ₃)
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi resonance)
~1720	Strong	C=O stretch (ester)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1480	Medium	Aromatic C=C stretches
~1250	Strong	C-O stretch (ester)

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry (GC-MS) Data

m/z	Relative Intensity (%)	Assignment
164	Moderate	[M] ⁺ (Molecular Ion)
163	High	[M-H] ⁺
133	High	[M-OCH ₃] ⁺
105	Moderate	[M-COOCH ₃] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

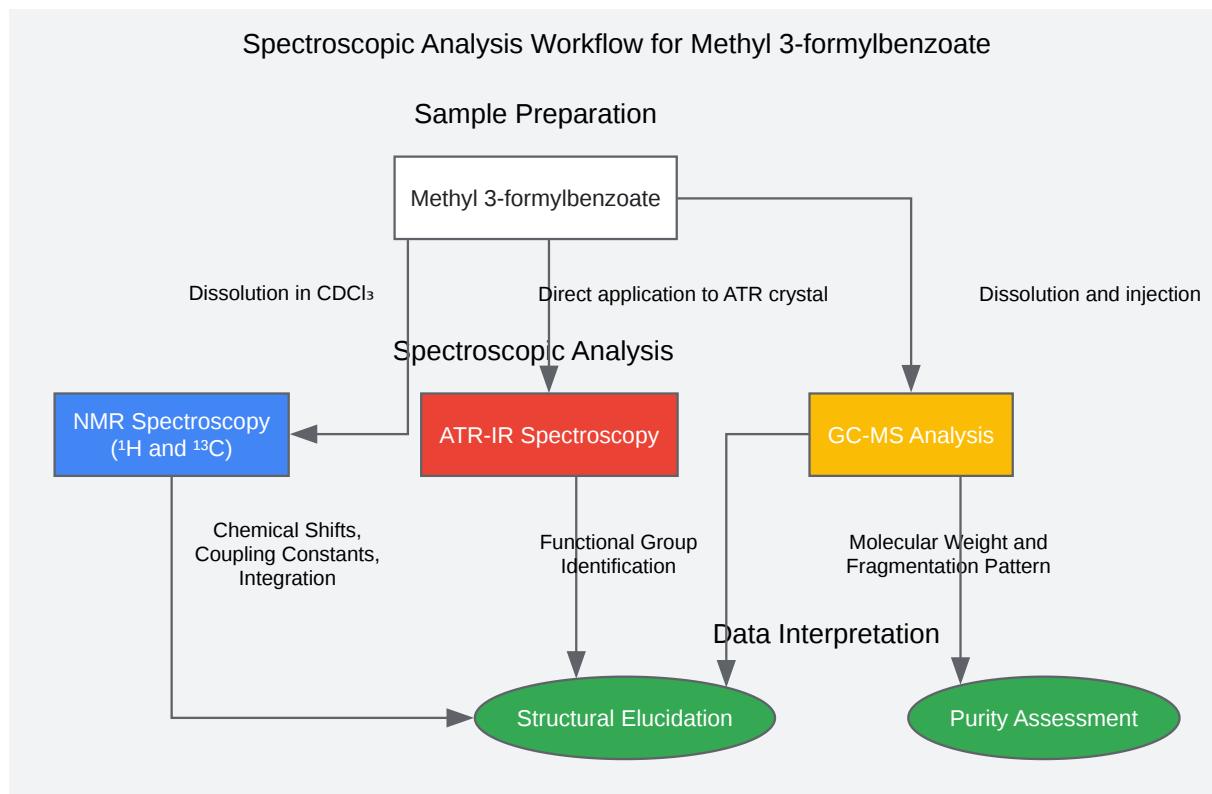
The following are representative protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **methyl 3-formylbenzoate** was dissolved in 0.6 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 200 MHz spectrometer.
- ^1H NMR Acquisition: The spectrum was acquired with a spectral width of 0-12 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 16 scans were accumulated.
- ^{13}C NMR Acquisition: The spectrum was acquired with a spectral width of 0-200 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. 1024 scans were accumulated.
- Data Processing: The raw data (Free Induction Decay) was Fourier transformed, followed by phase and baseline correction to obtain the final spectra.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

- Sample Preparation: A small amount of solid **methyl 3-formylbenzoate** was placed directly onto the diamond crystal of the ATR accessory.
- Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.^[1]
- Acquisition: The spectrum was acquired in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.


Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **methyl 3-formylbenzoate** was prepared in dichloromethane.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used for the analysis.
- Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed with an initial hold at 50°C, followed by a ramp to 250°C. Helium was used as the carrier gas.
- Mass Spectrometry: The mass spectrometer was operated in EI mode at 70 eV. The mass range scanned was m/z 40-400.
- Data Analysis: The resulting chromatogram and mass spectra of the eluting peaks were analyzed to identify the compound and its fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **methyl 3-formylbenzoate**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of **methyl 3-formylbenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl 3-formylbenzoate | C9H8O3 | CID 639145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 3-formylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109038#methyl-3-formylbenzoate-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com